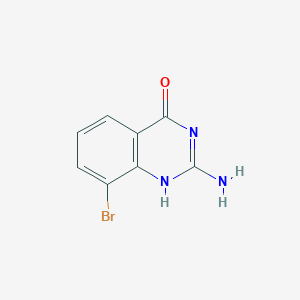
2-amino-8-bromo-1H-quinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the identifier “2-amino-8-bromo-1H-quinazolin-4-one” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific molecular structure and reactivity, making it a subject of study in both academic and industrial research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of the compound “2-amino-8-bromo-1H-quinazolin-4-one” involves multiple steps, each requiring precise reaction conditions to ensure the desired product is obtained. The synthetic routes typically involve the use of specific reagents and catalysts to facilitate the formation of the compound. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in the efficiency and yield of the synthesis.
Industrial Production Methods
In an industrial setting, the production of “this compound” is scaled up to meet demand. This involves optimizing the synthetic routes to ensure cost-effectiveness and sustainability. Industrial production methods may include continuous flow processes, which allow for the efficient and consistent production of the compound. Additionally, the use of advanced purification techniques ensures that the final product meets the required purity standards.
化学反应分析
Types of Reactions
The compound “2-amino-8-bromo-1H-quinazolin-4-one” undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to an increase in the oxidation state of the compound.
Reduction: In contrast to oxidation, reduction involves the addition of hydrogen or the removal of oxygen, resulting in a decrease in the oxidation state.
Substitution: This reaction involves the replacement of one functional group in the compound with another, often facilitated by specific reagents and catalysts.
Common Reagents and Conditions
The reactions involving “this compound” typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may use oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may involve reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often require the presence of a catalyst and a suitable solvent to facilitate the exchange of functional groups.
Major Products Formed
The major products formed from the reactions of “this compound” depend on the type of reaction and the specific conditions used For instance, oxidation reactions may yield oxidized derivatives of the compound, while reduction reactions produce reduced forms
科学研究应用
The compound “2-amino-8-bromo-1H-quinazolin-4-one” has a wide range of scientific research applications, including:
Chemistry: In chemistry, this compound is used as a reagent or intermediate in various synthetic pathways, contributing to the development of new materials and chemicals.
Biology: In biological research, “this compound” is studied for its potential effects on biological systems, including its interactions with enzymes and other biomolecules.
Medicine: The compound has potential therapeutic applications, with research exploring its use in the treatment of specific diseases or conditions.
Industry: In industrial applications, “this compound” is used in the production of various products, including pharmaceuticals, agrochemicals, and specialty chemicals.
作用机制
The mechanism by which “2-amino-8-bromo-1H-quinazolin-4-one” exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in the activity of enzymes, receptors, or other biomolecules, resulting in the observed effects. The exact mechanism of action depends on the specific application and the context in which the compound is used.
属性
IUPAC Name |
2-amino-8-bromo-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O/c9-5-3-1-2-4-6(5)11-8(10)12-7(4)13/h1-3H,(H3,10,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBQNPSNPMMVEHM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NC(=NC2=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)Br)NC(=NC2=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

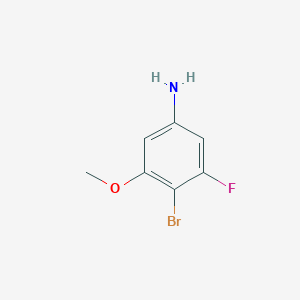
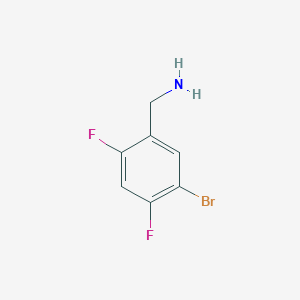
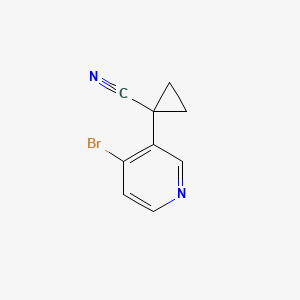
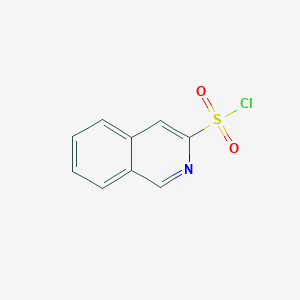
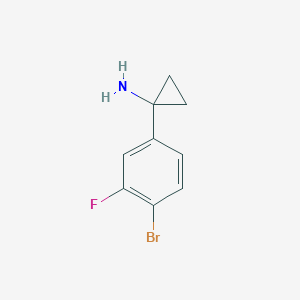
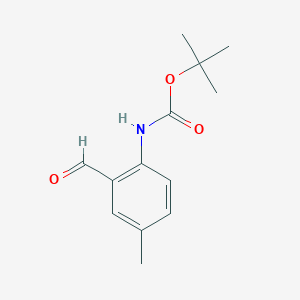
![tert-butyl N-[(4,4-difluoropyrrolidin-3-yl)methyl]carbamate](/img/structure/B7965107.png)
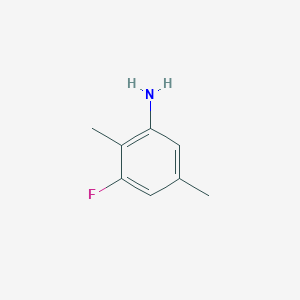
![1-Oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B7965139.png)
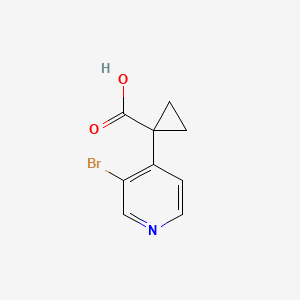
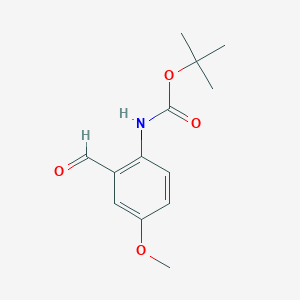

![6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B7965166.png)
